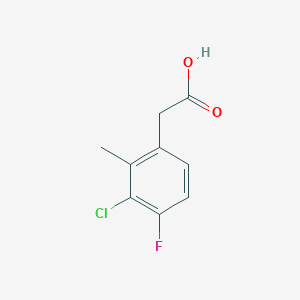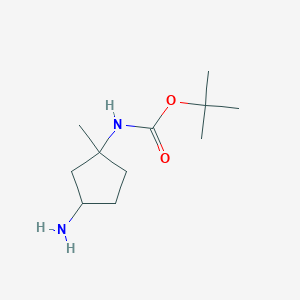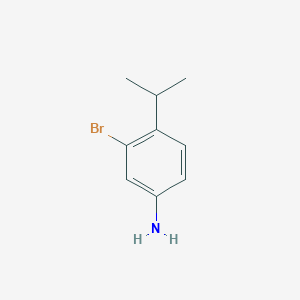
3-Bromo-4-isopropylaniline
概要
説明
3-Bromo-4-isopropylaniline is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-isopropylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-isopropylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Role in Enzymatic Reactions : One study found that 3-bromopyruvate, a compound related to 3-Bromo-4-isopropylaniline, acts as an active-site-directed irreversible inhibitor in enzymes like 4-oxalocrotonate tautomerase. This suggests potential applications in studying enzyme mechanisms and in developing enzyme inhibitors (Stivers et al., 1996).
Analysis of Soil Contaminants : In agricultural research, methods have been developed for the simultaneous determination of isoproturon (a herbicide) and its main metabolite, 4-isopropylaniline, in soil samples. This highlights the application of 3-Bromo-4-isopropylaniline in environmental monitoring and agricultural chemistry (Li Fang-shi, 2005).
Chemical Synthesis and Reactions : Studies have been conducted on the reactions and synthesis of bromo-addition products of N,N-Dialkylanilines, which include 4-Bromo-N,N-dialkylanilines. These findings are relevant for organic chemistry, particularly in the synthesis of complex organic compounds (Effenberger et al., 1983).
Role in Organometallic Chemistry : Research on (N-diphenylphosphino)-isopropylanilines, which includes 4-isopropylaniline, and their complexes, shows applications in catalytic activities, such as in the Heck and Suzuki cross-coupling reactions. This is significant for the field of catalysis and materials science (Aydemir et al., 2009).
Biological and Environmental Impact Studies : Studies on the in vitro nephrotoxic effects of haloanilines, including 4-haloaniline isomers, have implications in toxicology and environmental health research. These studies can inform risk assessment and safety evaluations of chemicals (Hong et al., 2000).
特性
IUPAC Name |
3-bromo-4-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWAJOHLJMQPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-isopropylaniline | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


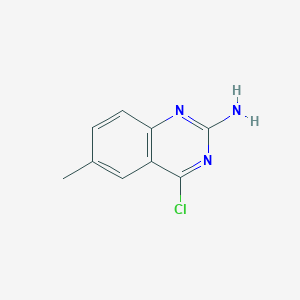



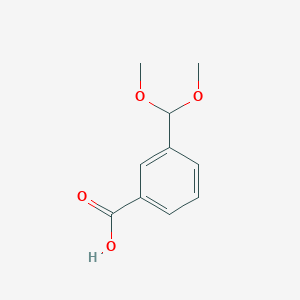
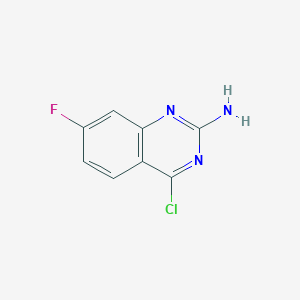
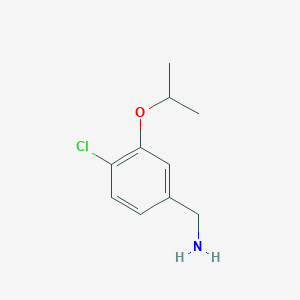
![5-Bromo-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B7964995.png)
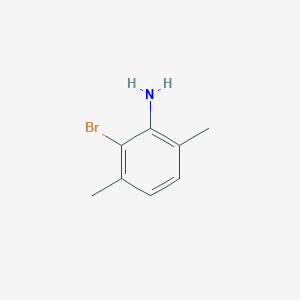
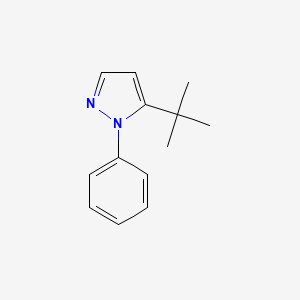
![3-[(Piperidin-3-yl)methyl]benzonitrile](/img/structure/B7965002.png)
